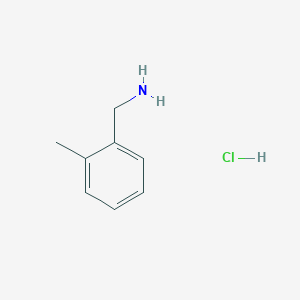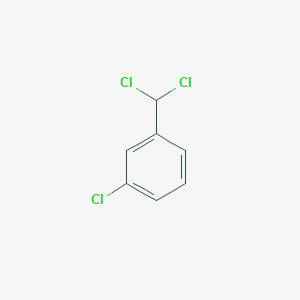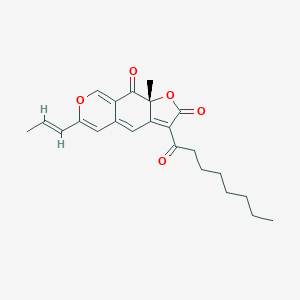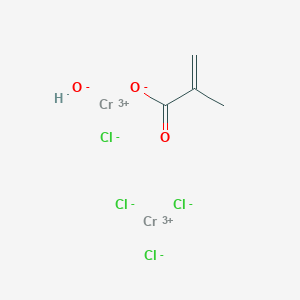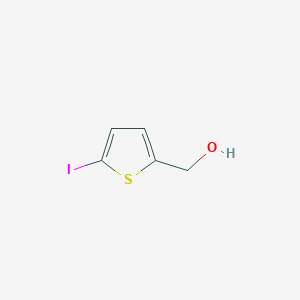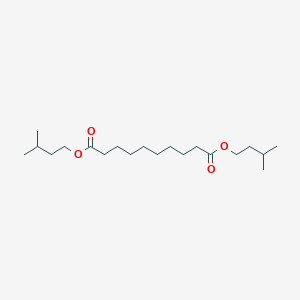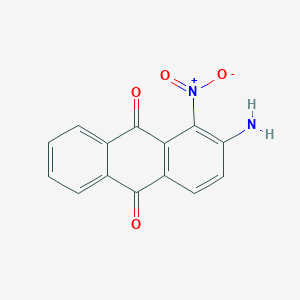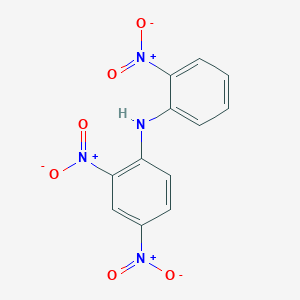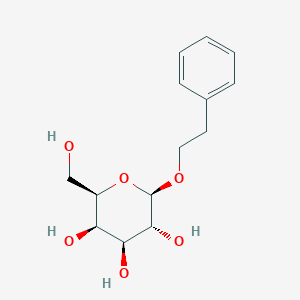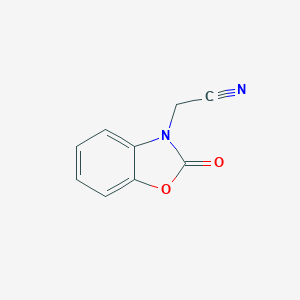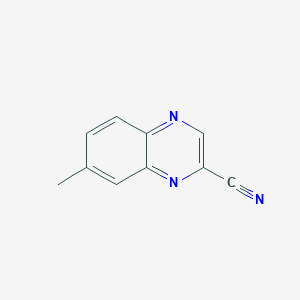
7-Methylquinoxaline-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylquinoxaline-2-carbonitrile is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has a variety of potential applications in the fields of pharmacology, biochemistry, and physiology.
作用機序
The mechanism of action of 7-Methylquinoxaline-2-carbonitrile is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
7-Methylquinoxaline-2-carbonitrile has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. This compound has also been shown to have antioxidant properties, which may help to protect cells from damage.
実験室実験の利点と制限
One of the advantages of using 7-Methylquinoxaline-2-carbonitrile in lab experiments is its ability to penetrate cell membranes, making it a potential drug delivery system. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
将来の方向性
There are many potential future directions for research on 7-Methylquinoxaline-2-carbonitrile. One area of interest is its potential as a cancer treatment. Further research is needed to fully understand its mechanism of action and to determine the optimal dosage and delivery method. Another potential area of research is its use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, research on its potential as an antibacterial agent may be of interest, as it has been shown to inhibit the growth of certain bacteria.
合成法
The synthesis of 7-Methylquinoxaline-2-carbonitrile can be achieved through a variety of methods. One of the most common methods is the condensation of 2-cyanophenylboronic acid with 2-bromo-7-methylquinoxaline in the presence of a palladium catalyst. This method has been shown to be highly effective, with a yield of up to 80%.
科学的研究の応用
7-Methylquinoxaline-2-carbonitrile has been extensively studied for its potential applications in the field of pharmacology. It has been shown to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
特性
CAS番号 |
14334-17-9 |
|---|---|
製品名 |
7-Methylquinoxaline-2-carbonitrile |
分子式 |
C10H7N3 |
分子量 |
169.18 g/mol |
IUPAC名 |
7-methylquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C10H7N3/c1-7-2-3-9-10(4-7)13-8(5-11)6-12-9/h2-4,6H,1H3 |
InChIキー |
BKQRDKUXCCSODY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=CN=C2C=C1)C#N |
正規SMILES |
CC1=CC2=NC(=CN=C2C=C1)C#N |
同義語 |
2-Quinoxalinecarbonitrile, 7-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)
![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)
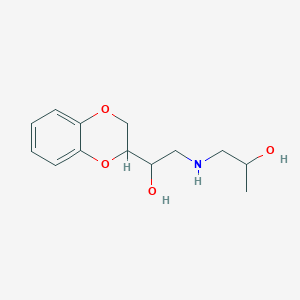
![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
